Dimethyl (methanesulfonylmethyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

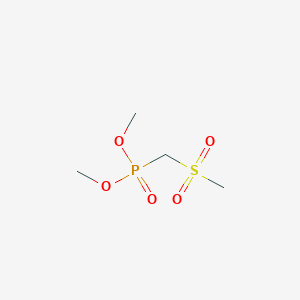

Dimethyl (methanesulfonylmethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O5PS. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl (methanesulfonylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Decomposition Reactions

Dimethyl methylphosphonate undergoes various decomposition reactions, especially under catalytic conditions. These reactions are significant for understanding its behavior in environmental and industrial contexts.

-

Thermal Decomposition : Upon heating, DMMP can decompose into methanol and other phosphorus-containing species. Studies have shown that the P-OCH₃ bond cleavage leads to the formation of methyl methylphosphonic acid and methanol:

DMMP→MMP+MeOH

Where MMP represents methyl methylphosphonic acid.

-

Catalytic Decomposition : In the presence of metal catalysts such as Cu or ZrO₂, DMMP shows enhanced reactivity. The decomposition on Cu/TiO₂ surfaces results in highly exothermic reactions leading to the release of gases like CO₂ and H₂O, alongside the formation of solid phosphorus species .

Table 2: Products from DMMP Decomposition

| Catalyst | Primary Products | Temperature Range (°C) |

|---|---|---|

| Cu/TiO₂ | Methanol, CO₂, H₂O | Room temperature to >600 |

| ZrO₂ | Methyl phosphonic acid | >400 |

Hydrolysis Reactions

DMMP can also undergo hydrolysis in aqueous environments, which is crucial for its degradation in natural settings or during remediation efforts.

-

Hydrolysis Mechanism : The hydrolysis reaction can be simplified as follows:

DMMP+H2O→Methyl Phosphonic Acid+2MeOH

This reaction highlights the transformation of DMMP into less toxic products.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

Dimethyl (methanesulfonylmethyl)phosphonate serves as a reagent in organic synthesis, particularly in the preparation of various phosphonate esters. Its unique phosphonate group enables it to act as a versatile building block in chemical reactions, facilitating the formation of complex organic molecules.

Flame Retardant

The compound is utilized as a flame retardant in plastics and resins. Its high phosphorus content contributes to effective flame retardancy, making it suitable for use in materials such as polyurethane foam and epoxy resins. The low viscosity and solubility in water and organic solvents enhance its applicability in various formulations .

Biological Applications

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor, particularly targeting phosphatases. The compound's mechanism involves mimicking natural substrates, allowing it to bind to enzyme active sites and impede their catalytic activity . This property opens avenues for its use in biochemical research and potential therapeutic applications.

Therapeutic Potential

Ongoing studies are investigating the compound's potential as a therapeutic agent for treating diseases linked to enzyme dysregulation. Its ability to inhibit specific enzymes could lead to novel treatments for conditions such as cancer or metabolic disorders.

Industrial Applications

Plasticizer and Stabilizer

In addition to its role as a flame retardant, this compound acts as a plasticizer and stabilizer in various industrial applications. Its incorporation into polymer matrices improves flexibility and thermal stability while maintaining low toxicity levels .

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of this compound as a flame retardant in polyurethane foams. The results demonstrated a significant reduction in flammability when the compound was incorporated into the foam formulation, highlighting its potential for enhancing fire safety in consumer products .

Case Study 2: Enzyme Inhibition Mechanism

In biochemical assays, this compound was tested for its inhibitory effects on specific phosphatases involved in cellular signaling pathways. The findings revealed that the compound effectively reduced enzyme activity, suggesting its utility in studying signal transduction mechanisms and developing therapeutic interventions.

Mécanisme D'action

The mechanism of action of dimethyl (methanesulfonylmethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group plays a crucial role in this inhibitory action by mimicking the natural substrate of the enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dimethyl (methanesulfonylmethyl)phosphonate include:

- Dimethyl methylphosphonate

- Diethyl (methylsulfonyl)methylphosphonate

- Trimethyl phosphite

Uniqueness

This compound is unique due to its specific combination of a methanesulfonyl group and a phosphonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .

Activité Biologique

Dimethyl (methanesulfonylmethyl)phosphonate (DMMSMP) is a phosphonate compound that has garnered attention for its biological activity and potential applications in various fields, including agriculture and medicine. This article reviews the biological activity of DMMSMP, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

DMMSMP is characterized by its phosphonate group, which is known for mimicking phosphate esters in biological systems. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological pathways, influencing enzymatic activities and metabolic processes.

Biological Activity Overview

- Enzyme Inhibition : DMMSMP has been shown to act as an inhibitor of certain enzymes involved in amino acid metabolism. Specifically, it can antagonize amino acids, thereby affecting cellular physiological activities .

- Toxicity and Metabolism : Studies indicate that DMMSMP is rapidly absorbed through oral and dermal routes. In rodent models, it undergoes demethylation to form monomethyl hydrogen phosphite (MMP), followed by further oxidation to carbon dioxide. The primary route of elimination is through urine and expired air .

- Toxicokinetics : Research has demonstrated minimal bioaccumulation of DMMSMP across various dose ranges (10 to 200 mg/kg body weight). The acute dermal LD50 in rabbits was found to be 681 mg/kg, indicating significant toxicity at high doses .

Case Study 1: Enzymatic Interaction

A study investigated the interaction of DMMSMP with specific enzymes involved in metabolic pathways. The results highlighted that DMMSMP could significantly inhibit the activity of pyruvate dehydrogenase, an enzyme crucial for cellular respiration. This inhibition was attributed to DMMSMP's structural similarity to natural substrates, allowing it to effectively compete for binding sites .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Pyruvate Dehydrogenase | Competitive | 15 |

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on various animal models to evaluate the safety profile of DMMSMP. The study monitored clinical signs post-exposure, revealing symptoms such as labored respiration and ptosis in mice after high-dose inhalation exposure. Notably, no lethality was observed at concentrations up to 7100 mg/m³ over six hours .

| Animal Model | Exposure Route | Dose (mg/kg) | Clinical Signs Observed |

|---|---|---|---|

| Rats | Inhalation | 7100 | None |

| Mice | Inhalation | 7100 | Labored respiration, ptosis |

The biological activity of DMMSMP is largely attributed to its ability to mimic phosphate groups in biochemical reactions. This mimicry allows it to interfere with metabolic pathways by inhibiting key enzymes, thus altering normal physiological functions. For instance, the methylation and phosphorylation processes are significantly affected by the presence of DMMSMP, leading to altered cellular responses .

Propriétés

IUPAC Name |

dimethoxyphosphoryl(methylsulfonyl)methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O5PS/c1-8-10(5,9-2)4-11(3,6)7/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOKOLXLZBLDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CS(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.